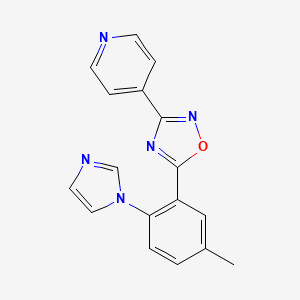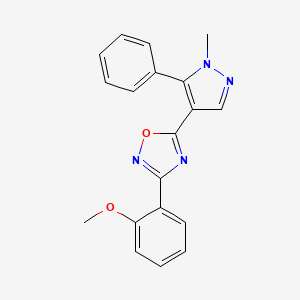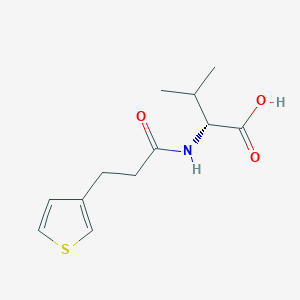![molecular formula C18H26FN5 B6623482 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)
2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine, also known as FP-QUIN, is a synthetic compound that belongs to the family of quinazoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties, particularly in the field of cancer research.
作用機序
The exact mechanism of action of 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine is not fully understood. However, it is believed to work by targeting the DNA of cancer cells and inducing apoptosis, or programmed cell death. 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further development as an anti-cancer agent. It has also been found to have good bioavailability and pharmacokinetic properties, which are important factors for drug development.
実験室実験の利点と制限
One of the major advantages of using 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine in lab experiments is its potential as a novel anti-cancer agent. It has shown promising results in preclinical studies and could potentially be developed into a new therapeutic option for cancer patients. However, one limitation of using 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine in lab experiments is the lack of clinical data available at this time. Further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine. One area of interest is the development of new analogs with improved potency and selectivity for cancer cells. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine in humans. Another potential area of research is the use of 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine in combination with other anti-cancer agents to enhance its therapeutic effects. Overall, the potential therapeutic properties of 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine make it a promising candidate for further development and research.
合成法
The synthesis of 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine involves the reaction of 5-fluoropentylpiperazine with 2-aminobenzonitrile in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine in its hydrochloride salt form.
科学的研究の応用
2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including lung, breast, and prostate cancer. Additionally, 2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine has been found to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy.
特性
IUPAC Name |
2-[[4-(5-fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN5/c19-8-4-1-5-9-23-10-12-24(13-11-23)14-17-21-16-7-3-2-6-15(16)18(20)22-17/h2-3,6-7H,1,4-5,8-14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPJULJQKVPVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCF)CC2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B6623401.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B6623405.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B6623411.png)
![Ethyl 4-fluoro-2-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate](/img/structure/B6623421.png)


![2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid](/img/structure/B6623433.png)

![4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
![(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid](/img/structure/B6623463.png)
![4-[[[[1-(dimethylamino)cyclobutyl]methyl-methylcarbamoyl]amino]methyl]-N-methylbenzamide](/img/structure/B6623467.png)

![4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6623477.png)
![(2S)-2-[[2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]amino]-2-phenylacetic acid](/img/structure/B6623483.png)